![molecular formula C18H22N4O4 B5132847 N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide CAS No. 1087448-68-7](/img/structure/B5132847.png)
N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide
Overview
Description
N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide, also known as Dimebolin, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide is not fully understood, but it has been suggested to involve multiple targets, including NMDA receptors, voltage-gated calcium channels, and mitochondrial function. N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide has been shown to modulate NMDA receptor activity, which is involved in learning and memory processes. N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide has also been shown to inhibit voltage-gated calcium channels, which are involved in neuronal excitability and neurotransmitter release. Additionally, N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide has been shown to improve mitochondrial function, which is important for energy production and cell survival.
Biochemical and Physiological Effects:
N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide has also been shown to protect neurons from degeneration and death, which is important for the maintenance of brain function.
Advantages and Limitations for Lab Experiments
N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide has several advantages for lab experiments, including its small size, ease of synthesis, and multiple targets. N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide can be easily synthesized in large quantities, which is important for preclinical and clinical studies. N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide also has multiple targets, which allows for the investigation of its mechanism of action in various diseases. However, N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide also has some limitations, including its poor solubility and potential toxicity. N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide may require the use of solubilizing agents or special formulations to improve its solubility and bioavailability. N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide may also have potential toxicity, which requires careful evaluation in preclinical and clinical studies.
Future Directions
There are several future directions for the study of N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide, including the investigation of its mechanism of action in various diseases, the development of more potent and selective analogs, and the evaluation of its safety and efficacy in clinical trials. N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide may also have potential applications in other diseases, such as cancer and metabolic disorders, which require further investigation. Additionally, the combination of N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide with other drugs or therapies may enhance its therapeutic effects and reduce its potential toxicity.
Synthesis Methods
The synthesis of N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide involves the condensation of 2,3-dimethoxybenzaldehyde and diethylmalonate, followed by the reaction with hydrazine hydrate and subsequent acylation with diethylcarbamoyl chloride. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia. In Alzheimer's disease, N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease, N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide has been shown to protect dopaminergic neurons and improve motor function in animal models. In Huntington's disease, N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide has been shown to improve motor function and reduce neuronal loss in animal models. In schizophrenia, N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide has been shown to improve cognitive function and reduce symptoms in clinical trials.
properties
IUPAC Name |
N-[5-(diethylcarbamoyl)-2,3-dimethoxyphenyl]pyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-5-22(6-2)18(24)12-9-13(16(26-4)15(10-12)25-3)21-17(23)14-11-19-7-8-20-14/h7-11H,5-6H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADBOWCRMLBHCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144358 | |
Record name | 2-Pyrazinecarboxamide, N-[5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201144358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1087448-68-7 | |
Record name | 2-Pyrazinecarboxamide, N-[5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087448-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrazinecarboxamide, N-[5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201144358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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